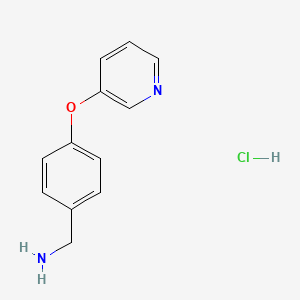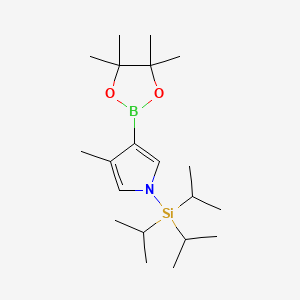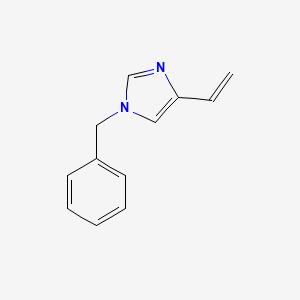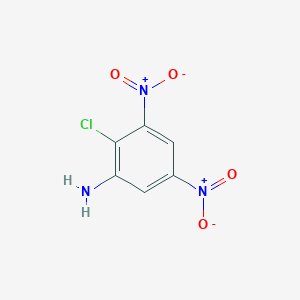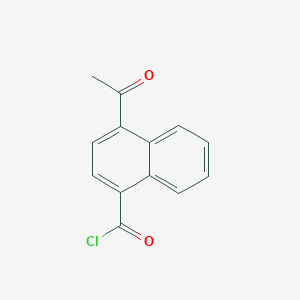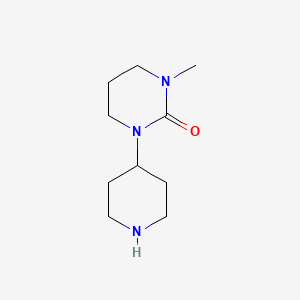
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine is an organic compound that features a bromine atom, a fluorine atom, and a dimethylphenoxy group attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.
Electrophilic aromatic substitution: Reagents like nitric acid, sulfuric acid, or halogens (e.g., chlorine, bromine) are commonly used.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzenamines, while electrophilic aromatic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the dimethylphenoxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2,6-dimethylphenol
- 2,6-Dibromo-4-fluorophenol
- Methyl 4-fluoro-2,6-dimethylbenzoate
Uniqueness
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine is unique due to the specific combination of substituents on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H13BrFNO |
|---|---|
Molecular Weight |
310.16 g/mol |
IUPAC Name |
3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H13BrFNO/c1-8-5-10(16)6-9(2)14(8)18-13-4-3-11(17)7-12(13)15/h3-7H,17H2,1-2H3 |
InChI Key |
QPMMUIXTXSYCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)N)Br)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



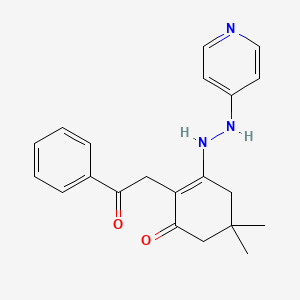
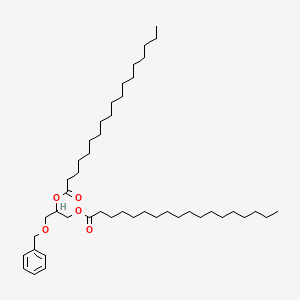
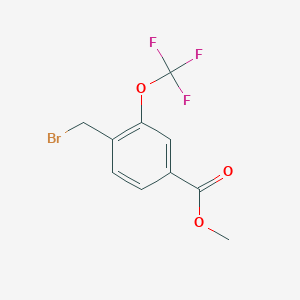
![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
